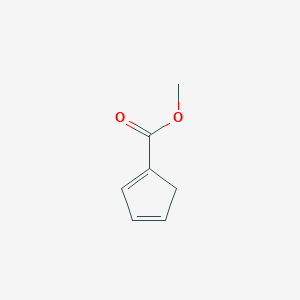
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro group, a methylthio group, and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .
Scientific Research Applications
Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-methyl-: A simpler analog with a methyl group instead of the fluoro and methylthio groups.
Acetamide, N-[7-(methylthio)-9H-fluoren-2-yl]-: Lacks the fluoro group but retains the methylthio and fluorenyl moieties
Uniqueness
Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- is unique due to the presence of both fluoro and methylthio groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
16233-02-6 |
|---|---|
Molecular Formula |
C16H14FNOS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(7-fluoro-3-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14FNOS/c1-9(19)18-15-7-11-5-10-6-12(17)3-4-13(10)14(11)8-16(15)20-2/h3-4,6-8H,5H2,1-2H3,(H,18,19) |
InChI Key |
XYMJBIODTOFNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


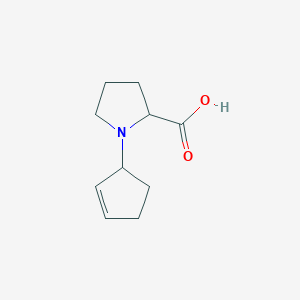
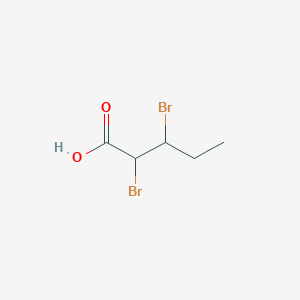
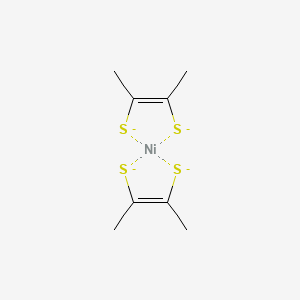
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)
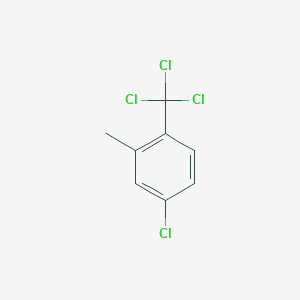

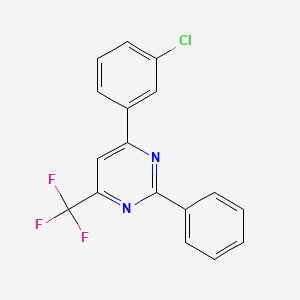
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
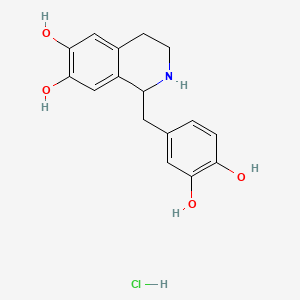
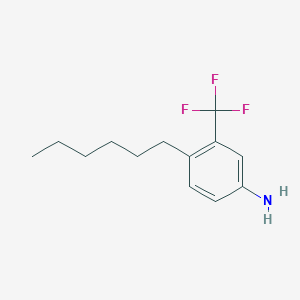
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

